![molecular formula C21H18F2N6O2 B2985086 2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(2-fluorophenyl)acetamide CAS No. 1251594-85-0](/img/structure/B2985086.png)

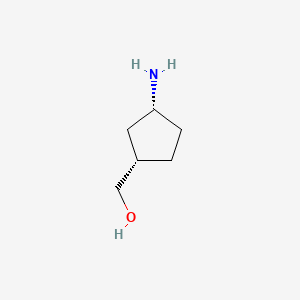

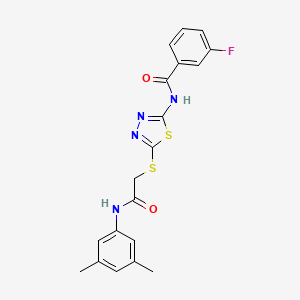

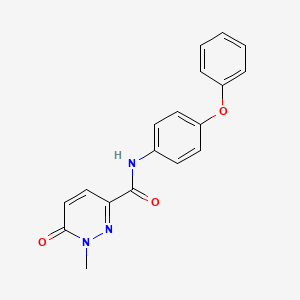

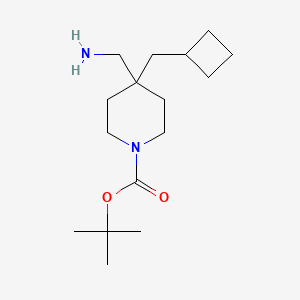

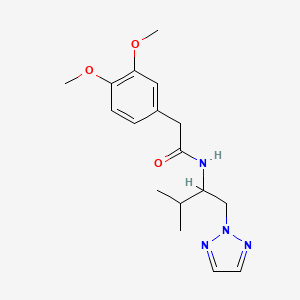

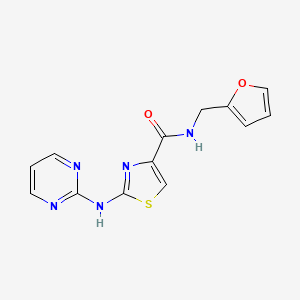

2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(2-fluorophenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Triazoles and pyrimidines are nitrogen-containing heterocyclic compounds that have been used as building blocks in the design of high-performance energetic materials . They exhibit high densities and remarkable thermal stabilities . Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .

Synthesis Analysis

Triazoles can be synthesized through a variety of methods. For instance, a series of novel 5-amino-7-aryl-7,8-dihydro-[1,2,4]triazolo[4,3-a]-pyrimidine-6-carbonitriles were synthesized by a one-pot reaction of 3-amino-1,2,4-triazole, malononitrile, and aryl aldehydes in the presence of 20 mol% NaOH in ethanol under heating or ultrasonic irradiation .Molecular Structure Analysis

The molecular structure of triazoles can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .Chemical Reactions Analysis

The chemical reactions involving triazoles are diverse and depend on the specific substituents attached to the triazole ring. Multi-component reactions (MCRs), which rapidly assemble three or more reactants and convert them into higher molecular weight compounds in one-pot, have become very popular in the discovery of biologically active novel compounds due to their experimental simplicity, atom economy, and high product yields .Physical and Chemical Properties Analysis

The physical and chemical properties of triazoles can vary widely depending on their specific structure. For instance, some triazoles exhibit superior thermostability .Applications De Recherche Scientifique

Radioligand Imaging in PET

- Application : Radioligands like [18F]PBR111, a derivative of the 2-phenylpyrazolo[1,5-a]pyrimidineacetamide series, have been developed for imaging the translocator protein (18 kDa) using positron emission tomography (PET) (Dollé et al., 2008).

Potential Antiasthma Agents

- Application : Compounds within the triazolo[1,5-c]pyrimidine class, such as 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, have shown activity as mediator release inhibitors, potentially useful in antiasthma treatments (Medwid et al., 1990).

Probes for A2A Adenosine Receptor

- Application : Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives, similar in structure, have been used as high-affinity antagonists and pharmacological probes for studying the human A2A adenosine receptor (Kumar et al., 2011).

Anticancer Agents Targeting Tubulin

- Application : Triazolopyrimidines, like the 5-chloro-6-(trifluorophenyl)-N-fluoroalkyl [1,2,4]triazolo[1,5-a]pyrimidin-7-amines, have been synthesized as anticancer agents with a unique mechanism of inhibiting tubulin polymerization (Zhang et al., 2007).

Antimycobacterial Agents

- Application : Fluorinated 1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid derivatives, similar in structure, have been explored as antimycobacterial agents effective against Mycobacterium tuberculosis (Abdel-Rahman et al., 2009).

Antimicrobial Activities

- Application : Compounds like 2-Phenylamino-4-(3'-fluorophenylamino)-6-(4'-acetylphenyl-amino)-s-triazine and its derivatives have been synthesized and evaluated for their antibacterial activity, indicating the potential for antimicrobial applications (Solankee & Patel, 2004).

Fungicidal Activities

- Application : Acetohydrazone-containing 1,2,4-triazolo[1,5-a]pyrimidine derivatives have been developed for agrochemical use with high fungicidal activity, particularly against Rhizoctonia solani (Chen et al., 2009).

Mécanisme D'action

Target of Action

It is known that triazole compounds, which this compound is a derivative of, are capable of binding in the biological system with a variety of enzymes and receptors . They show versatile biological activities and are present as a central structural component in a number of drug classes .

Mode of Action

Triazole compounds are known to interact with their targets through hydrogen-bonding and dipole interactions . This interaction can lead to a variety of changes in the biological system, depending on the specific target and the nature of the interaction .

Biochemical Pathways

For instance, some triazole compounds have been found to incite the mitochondrial apoptotic pathway .

Pharmacokinetics

It is known that the pharmacokinetic properties of a compound can greatly impact its bioavailability and efficacy .

Result of Action

It is known that triazole compounds can have a variety of effects, including antimicrobial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other compounds, and the specific conditions of the biological system in which the compound is acting .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(2-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F2N6O2/c1-12-7-8-14(10-16(12)23)25-20-24-13(2)9-18-27-28(21(31)29(18)20)11-19(30)26-17-6-4-3-5-15(17)22/h3-10H,11H2,1-2H3,(H,24,25)(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTNGDGGRHGQFGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC(=CC3=NN(C(=O)N32)CC(=O)NC4=CC=CC=C4F)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F2N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[2-(4-sulfamoylphenyl)ethyl]piperidine-3-carboxamide](/img/structure/B2985009.png)

![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2985014.png)

![N-(4-chlorophenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2985016.png)

![Benzyl[3-(dimethylamino)propyl]amine dihydrochloride](/img/no-structure.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(4-isopropylphenyl)acetamide](/img/structure/B2985024.png)